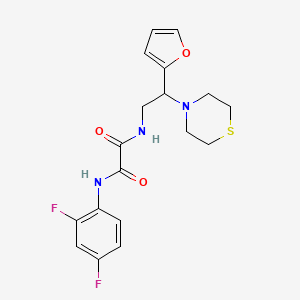

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that provide insights into potential pathways for synthesizing N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide. For instance, the work by Mamedov et al. (2016) demonstrates a novel one-pot synthetic approach that could be applicable to the synthesis of oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, suggesting a method that might be adapted for our compound of interest (Mamedov et al., 2016).

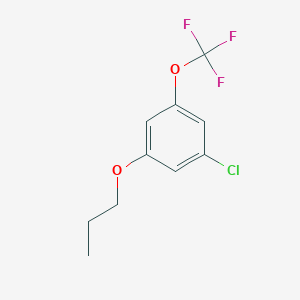

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray diffraction and DFT calculations. Sun et al. (2021) provide an example with their study on a furan-thiomorpholine derivative, where they analyzed the crystal structure and performed vibrational property studies and DFT calculations (Sun et al., 2021).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior can be inferred from studies on similar molecules. Bhunia et al. (2017) explored N,N'-bisoxalamides in catalytic activities, which could provide insights into the potential reactivity of this compound under certain conditions (Bhunia et al., 2017).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various environments. The study by Zhao and Zhou (2009) on a furan-carboxamide derivative provides a good reference point for understanding how structural features might influence these properties (Zhao & Zhou, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for undergoing specific chemical reactions, are essential aspects of the compound's analysis. The work by Pimenova et al. (2003) on the synthesis and reactions of a related compound offers valuable insights into the types of chemical transformations that might be expected for this compound (Pimenova et al., 2003).

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been found to enhance catalytic activity in copper-catalyzed coupling reactions. This includes the N-arylation of anilines and cyclic secondary amines, highlighting the potential of such compounds in facilitating chemical syntheses and producing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Antimicrobial Activities

Azole derivatives starting from furan-2-carbohydrazide, a compound structurally related to N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide, have been synthesized and shown to exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Fluorescence and Photophysical Properties

Compounds based on furan-fused and fluorinated structures have been designed for their photophysical properties, including intense blue light emission and high photoluminescence quantum yield. This indicates potential uses in the development of optoelectronic devices and luminescent materials (Liu, Gong, Cimrová, Výprachtický, Liu, Luo, Yuan, Hu, Su, & Zou, 2019).

Nitric Oxide Delivery

Furoxans, a class related to oxalamides, have been explored for their ability to donate nitric oxide in response to specific stimuli. Polymeric micelles bearing furoxan moieties were shown to release nitric oxide in response to cysteine, offering a novel approach for nitric oxide delivery for therapeutic purposes (Hasegawa, Wang, Chen, Uyama, & van der Vlies, 2016).

Detection of Toxic Oxoanions

Metal-organic frameworks (MOFs) incorporating furan-2,5-dicarboxylic acid and oxalate moieties have been synthesized for the detection of toxic oxoanions in aqueous media. These MOFs demonstrate luminescence-based detection with low limits of detection, highlighting the potential for environmental monitoring and safety applications (Singha, Majee, Hui, Mondal, & Mahata, 2019).

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-12-3-4-14(13(20)10-12)22-18(25)17(24)21-11-15(16-2-1-7-26-16)23-5-8-27-9-6-23/h1-4,7,10,15H,5-6,8-9,11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPEOMMHLJADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)